molecular formula C22H15Cl3N2O B2989482 2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline CAS No. 400078-64-0

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline

Cat. No.: B2989482
CAS No.: 400078-64-0
M. Wt: 429.73
InChI Key: BHTYAGBVKRRAOQ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with chlorophenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: The introduction of chlorophenyl groups can be achieved through nucleophilic substitution reactions. For instance, 3-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride can be used as reagents to introduce the chlorophenyl groups onto the quinazoline core.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorophenyl groups can be substituted using reagents like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives of the quinazoline compound.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of kinase inhibition, the compound can prevent the phosphorylation of key proteins involved in cell signaling, thereby disrupting cellular processes such as proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Similar to gefitinib, used in cancer therapy for its kinase inhibition properties.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Uniqueness

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinazoline derivatives. Its dual chlorophenyl substitution may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O/c23-15-6-3-5-14(11-15)12-21-26-20-10-2-1-7-16(20)22(27-21)28-13-17-18(24)8-4-9-19(17)25/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTYAGBVKRRAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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